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Introduction
PD173074 is a potent, selective, and ATP-competitive small molecule inhibitor of Fibroblast

Growth Factor Receptors (FGFRs).[1][2] It primarily targets FGFR1 and FGFR3, with

secondary activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][3] This

pyrido[2,3-d]pyrimidine compound is a crucial tool for elucidating the role of FGFR signaling in

a multitude of cellular processes, including proliferation, differentiation, and angiogenesis.[1] Its

high selectivity and potency make it an invaluable asset in cancer research and developmental

biology to probe the therapeutic potential of targeting the FGFR pathway.[1]

Mechanism of Action
PD173074 functions as an ATP-competitive inhibitor by binding to the kinase domain of

FGFRs.[1] This binding event precludes the transfer of a phosphate group from ATP to tyrosine

residues on the receptor, thereby inhibiting the autophosphorylation and subsequent activation

of the receptor.[1] The blockade of FGFR autophosphorylation prevents the initiation of

downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways,

which are pivotal for cell proliferation, survival, and differentiation.[2]
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The inhibitory activity of PD173074 has been quantified across various in vitro assays. The

half-maximal inhibitory concentration (IC50) values provide a measure of its potency and

selectivity.

Target Assay Type IC50 (nM) Reference

FGFR1 Kinase Assay 21.5 - 25 [3][4][5][6]

FGFR3 Kinase Assay 5 [3][4]

VEGFR2 Kinase Assay ~100 - 200 [4][5]

PDGFR Kinase Assay 17,600 [3][7]

c-Src Kinase Assay 19,800 [3][7]

EGFR Kinase Assay > 50,000 [3][7]

InsR Kinase Assay > 50,000 [3][7]

FGFR1

Autophosphorylation
Cell-based Assay 1 - 5 [4][5]

FGFR3

Autophosphorylation
Cell-based Assay ~5 [4]

VEGFR2

Autophosphorylation
Cell-based Assay 100 - 200 [4][6]

Cell Viability (FGFR3-

expressing cells)
Cell-based Assay < 20 [4]
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FGFR signaling and PD173074 inhibition.

Experimental Protocols
In Vitro Kinase Assay (Radiometric Filter-Binding)
This protocol outlines a general procedure to determine the IC50 value of PD173074 against a

specific FGFR kinase.[8]

Materials:

Recombinant FGFR1 kinase

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1679129?utm_src=pdf-body-img
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_PD173074_in_Kinase_Assays.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[9]

Substrate (e.g., Poly(Glu, Tyr) 4:1)

[γ-³²P]ATP

PD173074

DMSO

1% Phosphoric Acid

Phosphocellulose filter plate

Scintillation cocktail

Procedure:

Prepare PD173074 Dilutions: Create a serial dilution of PD173074 in Kinase Assay Buffer to

achieve final concentrations ranging from 0.1 nM to 10 µM. Include a DMSO-only vehicle

control.[8]

Prepare Reagents:

Dilute recombinant FGFR1 in Kinase Assay Buffer.

Dissolve the substrate in Kinase Assay Buffer.

Prepare the ATP solution containing [γ-³²P]ATP.[8]

Set up Kinase Reaction: In a 96-well plate, add the Kinase Assay Buffer, PD173074 dilution

(or DMSO), substrate solution, and enzyme solution.[8]

Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow for inhibitor

binding.[1]

Initiate Reaction: Start the kinase reaction by adding the [γ-³²P]ATP solution to each well.[8]
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Incubation: Incubate the plate for an appropriate time (e.g., 10-30 minutes) at an optimal

temperature (e.g., 30°C).[1]

Stop Reaction: Terminate the reaction by adding 1% Phosphoric Acid.[8]

Capture Substrate: Transfer the reaction mixture to a phosphocellulose filter plate. Wash the

filters to remove unincorporated [γ-³²P]ATP.[8]

Detection: Add scintillation cocktail to each well and measure radioactivity using a

scintillation counter.[8]

Data Analysis: Calculate the percentage of kinase inhibition for each PD173074

concentration relative to the DMSO control. Plot the percentage of inhibition against the

logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to

determine the IC50 value.[1]

Cell Viability Assay (MTT Assay)
This protocol assesses the effect of PD173074 on the viability of cells dependent on FGFR

signaling.[4][10]

Materials:

Cells expressing the target FGFR

Complete cell culture medium

PD173074 stock solution (in DMSO)

96-well cell culture plates

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Solubilization solution (e.g., DMSO or a detergent-based solution)

Procedure:
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Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to

adhere overnight.[10]

Compound Treatment: Prepare serial dilutions of PD173074 in complete medium. A typical

concentration range could be 0.1 nM to 100 µM.[10] Include a vehicle control (DMSO).

Incubation: Remove the medium from the wells and add the PD173074 dilutions or vehicle

control. Incubate for a predetermined period (e.g., 48-72 hours).[4][10]

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing

viable cells to convert MTT to formazan crystals.

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using

a microplate reader.

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control

cells. Plot the percentage of viability against the logarithm of the PD173074 concentration to

determine the GI50 (concentration for 50% growth inhibition).[1]

Western Blot Analysis of FGFR Phosphorylation
This protocol is used to confirm the inhibitory effect of PD173074 on FGFR

autophosphorylation and downstream signaling pathways.[10][11]

Materials:

Cells expressing the target FGFR

PD173074

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies (e.g., anti-p-FGFR, anti-total-FGFR, anti-p-ERK, anti-total-ERK, anti-

loading control like GAPDH or β-actin)

HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) detection reagent

Procedure:

Cell Treatment: Seed cells and grow to 70-80% confluency. (Optional) Serum-starve cells for

4-24 hours to reduce basal receptor phosphorylation.[11]

Inhibitor Pre-treatment: Pre-treat cells with varying concentrations of PD173074 (e.g., 10 nM,

50 nM, 100 nM, 500 nM) for 1-2 hours. Include a vehicle control (DMSO).[11]

Ligand Stimulation: (Optional) Stimulate the cells with an appropriate FGF ligand for a short

period (e.g., 15 minutes) to induce receptor phosphorylation.[12]

Lysate Preparation: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[11]

Protein Quantification: Determine the protein concentration of the lysates.

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF

or nitrocellulose membrane.[2]

Immunoblotting:

Block the membrane with a suitable blocking buffer.

Incubate with the primary antibody (e.g., anti-p-FGFR) overnight at 4°C.[11]

Wash the membrane and incubate with the HRP-conjugated secondary antibody.[11]

Detection: Apply the ECL detection reagent and visualize the protein bands using an imaging

system.[11]

Analysis: Analyze the band intensities to assess the reduction in phosphorylation of FGFR

and downstream proteins relative to total protein levels and the loading control.[10]
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General workflow for in vitro experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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